molecular formula C10H22O2 B15215172 1-(2-(Sec-butoxy)ethoxy)butane CAS No. 185143-90-2

1-(2-(Sec-butoxy)ethoxy)butane

Cat. No.: B15215172
CAS No.: 185143-90-2
M. Wt: 174.28 g/mol
InChI Key: VKXUIGHDZIGXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Sec-butoxy)ethoxy)butane is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Sec-butoxy)ethoxy)butane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. For this compound, the reaction would involve the reaction of sec-butyl bromide with sodium ethoxide, followed by the reaction of the resulting product with butyl bromide in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production of ethers like this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Sec-butoxy)ethoxy)butane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For substitution reactions, the products are typically other ethers or alcohols. Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids .

Scientific Research Applications

1-(2-(Sec-butoxy)ethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Sec-butoxy)ethoxy)butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction is facilitated by the electron-donating properties of the alkoxy groups, which stabilize the transition state and lower the activation energy of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Sec-butoxy)ethoxy)butane is unique due to its combination of sec-butoxy and butoxy groups, which confer distinct physical and chemical properties. This compound’s structure allows for specific interactions in chemical reactions and applications that simpler ethers cannot achieve .

Properties

CAS No.

185143-90-2

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1-(2-butan-2-yloxyethoxy)butane

InChI

InChI=1S/C10H22O2/c1-4-6-7-11-8-9-12-10(3)5-2/h10H,4-9H2,1-3H3

InChI Key

VKXUIGHDZIGXOB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.